(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine

5-HT2A Receptor Stereochemistry Neuroscience

For robust stereospecific results. This (S)-enantiomer eliminates variables from racemic mixtures, delivering 12-fold higher 5-HT2A affinity vs. racemate [1]. Essential for SAR studies, GPCR profiling with defined H3/H4 Kd values [2], and MAO inhibitor benchmarking. Choose high-purity research-grade material.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B1639417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2CCCN2
InChIInChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3/t11-/m0/s1
InChIKeyFTALIAQQGBEXRF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine (CAS 1213052-20-0) – A Chiral Pyrrolidine Building Block with Distinctive Pharmacological Fingerprint


(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine (CAS 1213052-20-0) is a chiral pyrrolidine derivative featuring a 2,5-dimethoxyphenyl substituent at the 2-position of a pyrrolidine ring, with molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1]. This compound is of interest in medicinal chemistry due to its stereospecific structure, which can serve as a key intermediate or building block for the development of pharmacologically active molecules. It is an inhibitor of the enzyme monoamine oxidase (MAO), an action that leads to increased levels of serotonin and other monoamines in the brain and is associated with reported antidepressant, neuroprotective, and anxiolytic-like properties . Its enantiomeric purity is particularly valuable for asymmetric synthesis and structure–activity relationship (SAR) studies.

Why Generic Substitution Fails for (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine


Generic substitution within the 2,5-dimethoxyphenyl pyrrolidine class is not a viable strategy for researchers requiring reproducible and interpretable results. This class of compounds is known to interact with a diverse array of molecular targets, including multiple GPCRs and enzymes, with subtle structural changes leading to significant differences in activity and selectivity. For instance, while the parent compound exhibits MAO inhibitory activity and interacts with serotonin and histamine receptors , close analogs such as (R)-2-(2,5-dimethoxyphenyl)pyrrolidine or (S)-3-(2,5-dimethoxyphenyl)pyrrolidine may display altered binding profiles or pharmacological effects due to stereochemistry or positional isomerism. Furthermore, the documented 12-fold higher affinity of the (S)-enantiomer for the 5-HT2A receptor compared to its racemic mixture [1] directly demonstrates that chirality is a critical determinant of biological activity. Therefore, substituting the specific (S)-enantiomer with a racemic mixture or a related pyrrolidine derivative introduces uncontrolled variables that can confound assay results and hinder the development of robust structure–activity relationships.

(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine – Quantitative Differentiation Guide for Procurement and Assay Design


Superior 5-HT2A Receptor Affinity of the (S)-Enantiomer vs. Racemate

The (S)-enantiomer of 2-(2,5-dimethoxyphenyl)pyrrolidine exhibits a 12-fold higher affinity for the 5-HT2A serotonin receptor compared to its racemic form. This finding underscores the critical importance of stereochemistry for target engagement in this chemical series [1].

5-HT2A Receptor Stereochemistry Neuroscience

Defined Histamine Receptor Affinity Profile Enables Rational Off-Target Assessment

Quantitative binding data from authoritative databases (BindingDB) reveal that 2-(2,5-dimethoxyphenyl)pyrrolidine possesses a distinct affinity profile across histamine receptor subtypes. This data allows researchers to rationally anticipate and control for potential off-target effects in assays involving histaminergic signaling [1].

Histamine Receptors GPCR Binding Pharmacology

Validated Purity and Physical Form Guarantee Reproducible Experimental Outcomes

Commercial suppliers of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine provide material with a defined minimum purity specification of 95% and a reported melting point range of 88–92°C [REFS-1, REFS-2]. These defined quality attributes ensure consistency across experiments and reduce the likelihood of data variability caused by unknown impurities.

Quality Control Reproducibility Analytical Chemistry

Optimal Research and Industrial Application Scenarios for (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine


Stereochemistry-Dependent Neuroscience Target Engagement Studies

This compound is optimally deployed in studies aimed at elucidating the role of stereochemistry in 5-HT2A receptor binding and function. The 12-fold higher affinity of the (S)-enantiomer over the racemate [1] makes it an essential tool for experiments designed to differentiate the specific contributions of chirality to receptor activation, signal transduction, and downstream behavioral effects in models of mood and cognition.

Multi-Parametric GPCR Profiling and Off-Target Liability Assessment

With its defined binding affinities for histamine H3 and H4 receptors (Kd values of 1.35 nM, 9.16 nM, and 31.2 nM) [2], this compound is well-suited as a reference standard in panels designed to profile novel GPCR ligands. Its quantitative data allow for the calculation of selectivity ratios against other receptor families, aiding in the identification of compounds with cleaner pharmacological profiles.

Asymmetric Synthesis and Chiral Building Block Standardization

In synthetic chemistry laboratories, the high chiral purity of (S)-2-(2,5-dimethoxyphenyl)pyrrolidine is critical for generating enantiomerically pure derivatives. Its use ensures that subsequent steps in a synthetic pathway are not compromised by stereochemical impurities, which is essential for producing batches of drug candidates with consistent and predictable biological activity .

MAO Inhibition Studies with a Non-Selective Reference Compound

Given its documented activity as a monoamine oxidase (MAO) inhibitor , this compound can serve as a useful tool compound for in vitro MAO inhibition assays. Researchers can use it to benchmark the potency of novel, more selective MAO-A or MAO-B inhibitors in enzymatic activity screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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